

Spectroscopic and Structural Elucidation of Terretonin N: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin N is a highly oxygenated tetracyclic meroterpenoid, a class of natural products known for their structural diversity and wide range of biological activities.[1] First isolated from the marine-derived actinobacterium Nocardiopsis sp. LGO5, its complex structure was elucidated through extensive spectroscopic analysis and confirmed by X-ray crystallography.[1] [2][3] This guide provides a comprehensive overview of the spectroscopic data of **Terretonin** N, detailed experimental protocols for its isolation and characterization, and a summary of its key physicochemical properties. This information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

Terretonin N was isolated as a colorless solid.[1] Its molecular formula was established as C₂₆H₃₈O₇ based on negative mode Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS), which indicated the presence of eight double bond equivalents.[1]



Property	Value	Source
Molecular Formula	C26H38O7	ESI-HR-MS[1]
Molecular Weight	462.2618 g/mol (calculated for C ₂₆ H ₃₈ O ₇ Na)	ESI-HR-MS[1]
Appearance	Colorless solid	[1]
Optical Rotation	$[\alpha]^{25}$ _D_ = +115.4 (c 0.13, CHCl ₃)	[1]

Spectroscopic Data

The structural elucidation of **Terretonin** N was accomplished primarily through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Terretonin** N were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.[1] The following tables summarize the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Table 1: ¹H NMR Spectroscopic Data for **Terretonin** N (500 MHz, CDCl₃)[1]



Position	δ_H (ppm)	Multiplicity	J (Hz)
1	1.65, 1.55	m	
2	1.85, 1.75	m	
3	4.15	dd	11.5, 4.5
5	2.55	m	
6	4.35	d	2.5
7	2.45, 2.35	m	
9	2.15	m	
11	3.85	t	8.5
14	3.25	S	_
17	4.81	m	_
19a	5.16	S	_
19b	5.06	S	
20	1.68	S	_
21	0.86	S	
22	1.28	S	_
23	2.03	S	_
24	1.62	s	_
25	1.38	d	6.4
27	1.96	s	

Table 2: ¹³C NMR Spectroscopic Data for **Terretonin** N (125 MHz, CDCl₃)[1]



Position	δ_C (ppm)	DEPT
1	22.5	CH ₂
2	26.8	CH ₂
3	79.4	CH
4	42.1	С
5	51.5	СН
6	76.0	СН
7	50.3	CH ₂
8	170.1	С
9	61.3	СН
10	40.1	С
11	78.2	СН
12	148.2	С
13	138.5	С
14	58.6	СН
15	175.2	С
16	210.5	С
17	76.8	СН
18	85.1	С
19	112.4	CH ₂
20	24.2	CH₃
21	14.6	CH₃
22	22.8	CH₃
23	21.4	СНз



24	18.2	CH₃
25	15.3	CH₃
27	20.8	CH₃

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HR-MS) was used to determine the molecular formula of **Terretonin** N.

- Method: Negative Ion Mode
- [M-H]⁻: m/z 461.2545 (calculated for C₂₆H₃₇O₇, 461.2539)

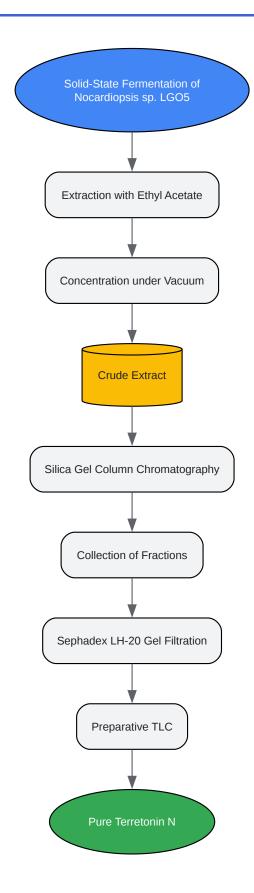
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

- UV-Vis Spectroscopy: **Terretonin** N did not exhibit any significant UV absorption or fluorescence, which is characteristic of compounds lacking extensive conjugated systems.[1]
- Infrared (IR) Spectroscopy: The published literature on the isolation and characterization of
 Terretonin N does not report its infrared spectroscopic data.

Experimental Protocols Isolation of Terretonin N

The following diagram illustrates the general workflow for the isolation of **Terretonin** N from Nocardiopsis sp. LGO5.





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Isolation and Purification Workflow for Terretonin N.



Spectroscopic Analysis

- NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectra were acquired on an Avance 500 MHz spectrometer (Bruker).[1] Samples were dissolved in CDCl₃, and the residual solvent peaks were used as a reference.[1]
- Mass Spectrometry: High-Resolution ESI-MS was performed on a Micromass AC-TOF micro mass spectrometer.[1]
- Optical Rotation: Optical rotation was measured on a P-1020 polarimeter (JASCO).[1]

Structural Confirmation

The planar structure of **Terretonin** N, established through the analysis of NMR and MS data, was ultimately confirmed, and its absolute configuration was unambiguously determined by X-ray crystallography.[1][2][3]

Conclusion

This technical guide provides a consolidated resource of the spectroscopic data for **Terretonin** N. The detailed NMR and mass spectrometry data, along with the experimental protocols, offer a foundational dataset for researchers in natural product chemistry and related fields. The absence of significant UV absorption provides insight into its chromophoric system. This compilation of data is crucial for the identification, derivatization, and further investigation of **Terretonin** N and its potential applications in drug development.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Terretonin N: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1644113#spectroscopic-data-of-terretonin-n]

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